molecular formula C13H14N2O4 B3021273 (4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid CAS No. 730-79-0

(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid

Cat. No. B3021273
CAS RN: 730-79-0
M. Wt: 262.26 g/mol
InChI Key: ZKHNBYAHACZYSW-UHFFFAOYSA-N
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Description

The compound "(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid" is not directly mentioned in the provided papers. However, the papers discuss related imidazole derivatives, which are a class of compounds known for their diverse range of biological activities. Imidazole derivatives are often studied for their potential use in pharmaceuticals due to their fungicidal, antimicrobial, and antiarrhythmic properties, as well as their effects on brain rhythmogenesis . The synthesis and properties of these derivatives are of significant interest in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and the use of various reagents. Paper describes the synthesis of ethyl esters of (9-substituted-imidazo[1,2-a]benzimidazolyl-2)acetic acids. Although the exact synthesis of "(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid" is not detailed, the methods used for related compounds typically involve the formation of esters followed by further functionalization. Paper outlines a solid-phase synthesis method for creating a library of biimidazole derivatives, starting with ethyl adenin-9-ylacetate and bromomalonaldehyde to form a trivalent scaffold. This scaffold is then modified through various chemical reactions to produce the desired derivatives.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms at non-adjacent positions. The papers do not provide specific details on the molecular structure of "(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid," but the general structure of imidazole derivatives includes various substituents on the imidazole ring that can significantly affect the compound's properties and biological activity.

Chemical Reactions Analysis

Imidazole derivatives undergo a variety of chemical reactions, which can be used to modify their structure and properties. Paper mentions hydrolysis, decarboxylation, and hydrazinolysis as some of the chemical reactions that these esters can undergo. These reactions are important for the functionalization of the imidazole core and can lead to a wide range of derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, stability, and reactivity. The papers provided do not give specific details on the physical and chemical properties of "(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid." However, the biological activity of imidazole derivatives, including fungicidal, antimicrobial, and antiarrhythmic effects, as well as their impact on brain rhythmogenesis, suggests that these compounds have significant pharmacological potential .

Safety and Hazards

The safety and hazards associated with “(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid” are not specified in the sources I found. For detailed safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

The future directions of “(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid” are not specified in the sources I found. Given its use in proteomics research , it’s possible that future studies could explore its interactions with various proteins and their implications for disease treatment or prevention.

properties

IUPAC Name

2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-2-13(9-6-4-3-5-7-9)11(18)15(8-10(16)17)12(19)14-13/h3-7H,2,8H2,1H3,(H,14,19)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHNBYAHACZYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395931
Record name (4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid

CAS RN

730-79-0
Record name (4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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